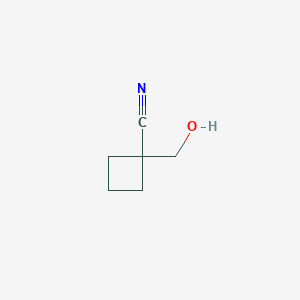

1-(hydroxymethyl)cyclobutane-1-carbonitrile

Description

The exact mass of the compound 1-(Hydroxymethyl)cyclobutanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEHIMDMICMIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956531-83-2 | |

| Record name | 1-(hydroxymethyl)cyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(hydroxymethyl)cyclobutane-1-carbonitrile synthesis pathway

Technical Guide: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

Part 1: Strategic Overview & Retrosynthesis

Compound Identification:

Significance in Drug Discovery: This geminally disubstituted cyclobutane scaffold serves as a critical "conformational lock" in medicinal chemistry. Unlike flexible alkyl chains, the cyclobutane ring restricts the spatial arrangement of the nitrile (hydrogen bond acceptor) and the hydroxymethyl group (hydrogen bond donor/acceptor). This motif is increasingly utilized in the design of JAK inhibitors and RORγ agonists to improve metabolic stability and receptor selectivity compared to their acyclic analogs.

Retrosynthetic Logic: The most robust pathway avoids the handling of free cyanide gas or highly toxic cyanide salts by utilizing ethyl cyanoacetate as the "masked" nitrile source. The synthesis is disconnected into two primary phases:[8][9]

-

Construction of the Strained Ring: A double alkylation (Freund-type reaction) of an active methylene compound.[1]

-

Chemoselective Reduction: Converting the ester functionality to a primary alcohol while leaving the nitrile group intact.

Figure 1: Retrosynthetic disconnection showing the conversion of acyclic precursors to the target scaffold.[1]

Part 2: Detailed Experimental Protocol

This protocol prioritizes safety and scalability, utilizing Lithium Borohydride (LiBH₄) for its superior chemoselectivity over Lithium Aluminum Hydride (LiAlH₄), which would indiscriminately reduce the nitrile to an amine.

Step 1: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate

The formation of the cyclobutane ring via double nucleophilic substitution.[1]

| Parameter | Specification |

| Reagents | Ethyl cyanoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), K₂CO₂ (2.5 eq) |

| Solvent | DMSO (Dimethyl sulfoxide) or DMF |

| Temperature | Ambient to 60°C |

| Yield Target | 75–85% |

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with anhydrous DMSO (5 vol). Add finely powdered Potassium Carbonate (K₂CO₃, 2.5 eq) and stir vigorously to create a suspension.

-

Addition: Add Ethyl cyanoacetate (1.0 eq) followed by 1,3-Dibromopropane (1.1 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature < 30°C using a water bath.

-

Cyclization: Heat the mixture to 60°C and stir for 12–16 hours. Monitor via TLC or GC-MS for the disappearance of the starting cyanoacetate.[1]

-

Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold water (10 vol). Extract with Ethyl Acetate (3 x 5 vol).

-

Purification: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for the next step.

Step 2: Chemoselective Reduction to this compound

Selective reduction of the ester in the presence of a nitrile.[1]

| Parameter | Specification |

| Reagents | Ethyl 1-cyanocyclobutanecarboxylate (1.0 eq), LiBH₄ (2.0 eq) |

| Solvent | THF (Tetrahydrofuran), anhydrous |

| Temperature | 0°C to Room Temperature |

| Yield Target | 80–90% |

Protocol:

-

Activation: In a dry flask under Argon/Nitrogen, dissolve the ester intermediate (from Step 1) in anhydrous THF (10 vol). Cool to 0°C.

-

Reduction: Add Lithium Borohydride (LiBH₄, 2.0 M in THF, 2.0 eq) dropwise.

-

Expert Insight: If LiBH₄ is unavailable, generate it in situ by adding NaBH₄ (2.0 eq) and LiCl (2.0 eq) to the reaction mixture. The Lithium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the ester, allowing reduction by the borohydride anion which is otherwise too weak for esters.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quenching (Critical): Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl or 10% Citric Acid. Caution: Vigorous hydrogen gas evolution.[1]

-

Isolation: Extract with Ethyl Acetate or DCM. The product is a polar alcohol; ensure thorough extraction.

-

Final Purification: Concentrate the organic layer. The product, This compound , is typically a viscous colorless oil.[1] It can be purified by column chromatography (Hexanes/EtOAc gradient).

Part 3: Reaction Mechanism & Logic

The success of this synthesis relies on the specific reactivity profiles of the reagents selected.

Figure 2: Mechanistic flow from acyclic precursors to the chemoselective reduction.

Why LiBH₄? Sodium Borohydride (NaBH₄) is generally too weak to reduce esters. Lithium Aluminum Hydride (LiAlH₄) is too strong and will reduce the nitrile to a primary amine (-CH₂NH₂).[1] Lithium Borohydride (LiBH₄) sits in the "Goldilocks" zone: the lithium cation acts as a Lewis acid, activating the ester carbonyl oxygen, making it susceptible to hydride attack, while the nitrile group remains kinetically inert under these conditions.

Part 4: Data Summary & Safety

Physicochemical Properties:

| Property | Value |

| Compound Name | This compound |

| CAS No. | 956531-83-2 |

| Physical State | Viscous Liquid / Low-melting solid |

| Storage | 2–8°C, Hygroscopic |

| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc |

Safety Hazards:

-

1,3-Dibromopropane: Alkylating agent; potential carcinogen.[1] Handle in a fume hood.

-

LiBH₄: Water-reactive; releases flammable hydrogen gas.[1]

-

Nitriles: While the target is stable, metabolic breakdown can release cyanide. Handle with standard PPE.

References

- Preparation of 1-hydroxymethyl cyclopropyl acetonitrile (Analogous Method). Google Patents.

- Process for the preparation of hydroxymethyl-cyclopropane. Google Patents.

-

Lithium Borohydride Reduction of Esters . Organic Chemistry Portal. [Link][1]

Sources

- 1. EP0481320A1 - Novel cyclobutane derivatives - Google Patents [patents.google.com]

- 2. Casno:956531-83-2 [lookchem.com]

- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 1374657-44-9 | Benchchem [benchchem.com]

- 6. CN111448197A - ç¨äºæ²»çä¹åèçç2-氧代-5H-è¯å¹¶å¡å并[4,3-b]å¡å¶ - Google Patents [patents.google.com]

- 7. 152922-71-9|2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile|BLD Pharm [bldpharm.com]

- 8. CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 9. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 10. 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Hydroxymethyl)cyclobutane-1-carbonitrile: The Gem-Disubstituted Scaffold

The following technical guide details the properties, synthesis, and pharmaceutical utility of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS 956531-83-2). This document is structured for researchers requiring actionable data on using this gem-disubstituted scaffold in drug discovery.

Technical Guide & Application Note

Executive Summary: The Structural Advantage

In modern medicinal chemistry, the transition from planar aromatic rings to saturated, three-dimensional scaffolds (

Its value lies in the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . By placing two functional groups (a nitrile and a hydroxymethyl) on the same carbon of a strained cyclobutane ring, the molecule enforces a rigid conformation on attached chains. This structural pre-organization often leads to higher binding affinity for target proteins by reducing the entropic penalty of binding.

Core Identity Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 956531-83-2 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| SMILES | N#CC1(CO)CCC1 |

| Appearance | Viscous colorless to pale yellow liquid |

| Solubility | High in DMSO, MeOH, DCM; Moderate in Water |

| Key Functionality | Orthogonal reactivity: Nucleophilic -OH and Electrophilic -CN |

Synthetic Pathways & Manufacturing

The synthesis of CAS 956531-83-2 typically follows a "Ring-First" strategy, constructing the cyclobutane core before differentiating the functional groups. The most robust industrial route involves the dialkylation of ethyl cyanoacetate followed by chemoselective reduction.

The "Ring-First" Construction (Primary Route)

This pathway avoids the handling of toxic cyclobutanone intermediates and uses readily available commodity chemicals.

Step 1: Cyclobutane Ring Formation

-

Reagents: Ethyl cyanoacetate, 1,3-dibromopropane, Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt).

-

Solvent: DMF or Ethanol.

-

Mechanism: Double nucleophilic substitution (

). The active methylene of the cyanoacetate attacks the dihalide twice to close the ring. -

Intermediate: Ethyl 1-cyanocyclobutanecarboxylate (CAS 15795-16-1).

Step 2: Chemoselective Reduction

-

Challenge: Reducing the ester to a primary alcohol without reducing the nitrile to an amine.

-

Solution: Use of Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) .

-

Outcome: Quantitative conversion to the alcohol while preserving the nitrile.

Visualization of Synthesis

The following diagram illustrates the flow from raw materials to the target scaffold.

Figure 1: Chemoselective synthesis pathway preserving the nitrile functionality.

Detailed Experimental Protocol

Note: This protocol is adapted for laboratory-scale synthesis (10-50g scale).

Protocol: Chemoselective Reduction of Cyano-Ester

Objective: Convert Ethyl 1-cyanocyclobutanecarboxylate to this compound.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Prep: Charge the flask with Ethyl 1-cyanocyclobutanecarboxylate (15.3 g, 100 mmol) and anhydrous THF (150 mL).

-

Catalyst Addition: Add Lithium Chloride (LiCl) (8.5 g, 200 mmol) and stir until dissolved (accelerates NaBH₄).

-

Reduction: Cool the solution to 0°C. Portion-wise, add Sodium Borohydride (NaBH₄) (7.6 g, 200 mmol).

-

Critical Control Point: Gas evolution (

) will occur. Add slowly to manage pressure.

-

-

Reaction: Allow to warm to room temperature, then add Ethanol (50 mL) slowly. Stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Cool to 0°C. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) .

-

Caution: Vigorous bubbling.

-

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over

, filter, and concentrate in vacuo. -

Purification: The crude oil is often pure enough (>95%). If needed, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Reactivity & Functionalization

The utility of CAS 956531-83-2 stems from its orthogonal handles . The alcohol and nitrile groups react under different conditions, allowing for sequential functionalization.

Reactivity Map

-

Alcohol (-CH₂OH):

-

Mitsunobu Reaction: Coupling with phenols or heterocycles (e.g., attaching to a drug core).

-

Activation: Conversion to Mesylate (Ms) or Tosylate (Ts) for

displacement by amines. -

Oxidation: Conversion to aldehyde (Swern) for reductive amination.

-

-

Nitrile (-CN):

-

Hydrolysis: To primary amide or carboxylic acid (creates amino acid analogs).

-

Reduction: To primary amine (creates 1,1-bis(aminomethyl) scaffolds).

-

Cyclization: Reaction with azides to form Tetrazoles (bioisostere for carboxylic acid).

-

Figure 2: Divergent synthesis capabilities of the core scaffold.

Pharmaceutical Applications

This scaffold is primarily used to restrict the conformation of flexible chains in drug candidates.

Conformational Restriction in Kinase Inhibitors

In the development of JAK inhibitors and other kinase modulators, replacing a gem-dimethyl group or a flexible alkyl chain with a 1,1-disubstituted cyclobutane can:

-

Lock the bioactive conformation: Reducing the entropic cost of binding.

-

Block Metabolism: The cyclobutane ring is metabolically robust compared to alkyl chains susceptible to P450 oxidation.

-

Alter Vector: The bond angle of the cyclobutane (~90°) projects substituents differently than a cyclopentane (~108°) or cyclohexane (~109°), allowing fine-tuning of fit within a hydrophobic pocket.

Case Study: Hepatitis B & Antiviral Research

Recent patent literature (e.g., CN111448197A) highlights the use of CAS 956531-83-2 as a linker in 2-oxo-5H-benzopyrano[4,3-b]pyridine derivatives.

-

Mechanism: The hydroxymethyl group is activated (via Mitsunobu) to attach the cyclobutane ring to a phenolic core.

-

Role: The nitrile remains as a polar handle or is converted to an amide to interact with viral capsid proteins or polymerase active sites.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the protocols standard for aliphatic nitriles .

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed/inhaled (Nitrile). | Work in a fume hood. Do not ingest. |

| Skin/Eye Irritant | Causes irritation.[1] | Wear nitrile gloves and safety goggles. |

| Reactivity | Stable, but avoid strong oxidizers/acids. | Store in a cool, dry place. |

| Metabolism | Potential to release cyanide in vivo if metabolized. | Treat exposure as potential cyanide poisoning. |

References

-

Sunway Pharmaceutical Co. (2024). Product Analysis: this compound (CAS 956531-83-2).[2]

-

F. Hoffmann-La Roche AG. (2020). Patent CN111448197A: 2-oxo-5H-benzopyrano[4,3-b]pyridine derivatives for treating Hepatitis B.

-

PubChem Database. (2024). Compound Summary: Cyclobutane derivatives and Nitriles. National Library of Medicine.

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on 4-membered rings in medicinal chemistry).

-

Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of gem-disubstituted cyclobutanes." Organic Letters, 12(9), 1944-1947.

Sources

Introduction: The Strategic Value of a Bifunctional Cyclobutane Scaffold

An In-Depth Technical Guide to the Reactivity Profile of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds.[1][2] Their unique, puckered three-dimensional structure offers a departure from the predominantly flat aromatic compounds that have historically dominated drug discovery, providing opportunities to improve metabolic stability, enforce specific pharmacophoric conformations, and serve as effective bioisosteres for larger cyclic or aromatic systems.[1][2][3]

This guide focuses on This compound , a bifunctional molecule that marries the strategic advantages of the cyclobutane core with two of organic chemistry's most versatile functional groups: a primary hydroxyl group and a nitrile. This combination makes it an exceptionally powerful building block for the synthesis of diverse molecular entities.[4][5] The hydroxyl group serves as a handle for introducing a wide array of functionalities through oxidation, esterification, or etherification, while the nitrile group is a gateway to primary amines, carboxylic acids, amides, and ketones. Understanding the distinct and synergistic reactivity of these two groups is paramount to unlocking the full synthetic potential of this scaffold in drug discovery and development programs.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | PubChem[6] |

| Molecular Weight | 111.14 g/mol | ChemScene[7] |

| Monoisotopic Mass | 111.06841 Da | PubChem[6] |

| XlogP (Predicted) | 0.1 | PubChem[6] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

| Hydrogen Bond Acceptors | 2 | ChemScene[7] |

| Rotatable Bonds | 1 | ChemScene[7] |

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of this compound can be approached through several established methodologies. A logical and scalable approach involves the cyanation of a suitable cyclobutanone precursor followed by hydroxymethylation.

A plausible synthetic workflow is outlined below:

Causality Behind Experimental Choices:

-

Step 1: Cyanohydrin Formation. Cyclobutanone is reacted with a cyanide source, typically sodium cyanide (NaCN), under acidic or bisulfite-catalyzed conditions. The use of sodium bisulfite is a classic method that generates the cyanohydrin in situ under controlled conditions, mitigating the direct handling of HCN. This reaction establishes the critical quaternary carbon center bearing both the nitrile and a hydroxyl group.

-

Step 2: Hydroxymethylation. The resulting α-hydroxynitrile is then deprotonated at the hydroxyl position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to prevent side reactions. The subsequent addition of formaldehyde (HCHO) introduces the hydroxymethyl group. This two-step sequence is a reliable method for adding a single carbon unit to a hydroxyl-bearing carbon.

The Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its nitrile and hydroxyl moieties. This allows for selective manipulation of one group while preserving the other, or for concerted reactions that engage both.

Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to nucleophilic attack and reduction.

The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which can be isolated under milder conditions.

-

Expert Insight: Base-catalyzed hydrolysis is often preferred for substrates that may be sensitive to strong acid, such as those prone to carbocation rearrangements (e.g., dehydration of the alcohol).[8][9] The choice of conditions directly controls the outcome, providing access to either the primary amide or the carboxylic acid, both of which are cornerstone functional groups in medicinal chemistry.

The most significant transformation of the nitrile group is its reduction to a primary amine, yielding (1-(aminomethyl)cyclobutan-1-yl)methanol. This introduces a basic nitrogen center, a key pharmacophoric element.

-

Common Reducing Agents & Rationale:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields. It requires anhydrous conditions and a careful workup.

-

Catalytic Hydrogenation (H₂/Raney Ni or PtO₂): A cleaner, often preferred method for industrial scale-up. It requires high pressure and specialized equipment but avoids pyrophoric reagents.

-

Borane (BH₃•THF): A milder alternative to LiAlH₄ that can sometimes offer better selectivity in complex molecules.

-

Reactions of the Hydroxyl Group

The primary hydroxyl group is a versatile nucleophile and can be readily transformed into other key functionalities.

The primary alcohol can be oxidized to an aldehyde using mild, controlled oxidizing agents or further to a carboxylic acid with stronger oxidants.

-

Reagent Selection & Control:

-

To Aldehyde: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation are the methods of choice. These reagents operate under anhydrous conditions, preventing over-oxidation to the carboxylic acid.

-

To Carboxylic Acid: Jones reagent (CrO₃/H₂SO₄), potassium permanganate (KMnO₄), or a two-step process (mild oxidation to aldehyde followed by Pinnick oxidation with NaClO₂) provides the corresponding carboxylic acid.

-

To perform Sₙ2 reactions, the hydroxyl group must first be converted into a better leaving group.[10]

-

Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol into a tosylate or mesylate, which are excellent leaving groups. This activates the carbon for substitution by a wide range of nucleophiles (e.g., azides, halides, cyanides).

-

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol to the corresponding alkyl chloride or bromide.

Standard protocols allow for the formation of esters and ethers, which are common motifs in drug molecules.

-

Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.

-

Williamson Ether Synthesis: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (R-X) yields an ether.

Under strong acid and heat, dehydration of the alcohol can occur.[11] Due to the strained nature of the cyclobutane ring and the formation of a primary carbocation, this reaction can be complex and may lead to ring expansion products, such as cyclopentene derivatives.[12] This pathway is generally less controlled and often avoided unless rearrangement is the desired outcome.

Application in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its ability to serve as a versatile starting point for the creation of compound libraries for high-throughput screening. The derivatives accessible from this single scaffold are of high interest in medicinal chemistry.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(Hydroxymethyl)cyclopentane-1-carbonitrile [myskinrecipes.com]

- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Alcohol Reactions, part 1 (21 min) | Organic Chemistry Help eMmediately [ochem.com]

- 11. chegg.com [chegg.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

1-(hydroxymethyl)cyclobutane-1-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in medicinal chemistry. Its unique structural and physicochemical properties offer distinct advantages in the design of novel therapeutics. This guide focuses on 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a bifunctional building block that provides a synthetically tractable entry point into a diverse range of complex molecular architectures. We will explore its synthesis, key chemical transformations, and strategic applications, providing field-proven insights and detailed protocols to empower researchers in leveraging this valuable scaffold for the development of next-generation pharmaceuticals.

The Cyclobutane Scaffold: A Strategic Asset in Medicinal Chemistry

The incorporation of small, strained rings into drug candidates is a well-established strategy for optimizing pharmacological properties. Unlike conformationally flexible acyclic chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation.[1] This inherent rigidity can be a significant asset for several reasons:

-

Conformational Restriction: By locking key pharmacophoric groups in a specific spatial orientation, the cyclobutane scaffold can enhance binding affinity and selectivity for a biological target.[2]

-

Improved Metabolic Stability: The replacement of metabolically labile groups (e.g., gem-dimethyl or isopropyl groups) with a cyclobutane ring can block sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.[1]

-

Vectorial Exit from Flatland: The three-dimensional nature of the cyclobutane ring helps to increase the sp3 character of a molecule, a key trend in modern drug discovery to improve solubility, reduce off-target effects, and explore new chemical space.[3]

-

Aryl Isostere and Hydrophobic Pocket Filler: The cyclobutane unit can serve as a non-planar bioisostere for aromatic rings or effectively fill hydrophobic pockets within a protein binding site.[4]

Marketed drugs such as the HCV protease inhibitor Boceprevir and the cancer therapeutic Carboplatin successfully utilize the cyclobutane motif to achieve their desired clinical profiles, underscoring the real-world impact of this scaffold.[1][2]

Physicochemical and Structural Properties of this compound

This compound (CAS No: 956531-83-2) is a bifunctional molecule that combines the structural benefits of the cyclobutane core with two versatile and orthogonal functional groups: a primary alcohol and a nitrile. This unique combination allows for a wide array of subsequent chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | [5][6] |

| Molecular Weight | 111.14 g/mol | [5] |

| CAS Number | 956531-83-2 | [5] |

| Boiling Point (Predicted) | 241.7 ± 13.0 °C | [5] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [5] |

| XlogP (Predicted) | 0.1 | [6] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 1 | [7] |

Synthesis of this compound

The synthesis of this building block is readily achievable from common starting materials. A robust and scalable approach involves a two-step sequence starting from the formation of a 1,1-disubstituted cyclobutane intermediate followed by selective functional group manipulation.

Synthetic Workflow Diagram

Caption: Synthetic route to the target building block.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate [8][9]

-

Rationale: This step employs a classic malonic ester-type synthesis. Sodium ethoxide acts as a base to deprotonate the acidic α-carbon of ethyl cyanoacetate. The resulting nucleophilic enolate undergoes a tandem dialkylation with 1,3-dibromopropane to form the cyclobutane ring. This is a highly reliable and cost-effective method for constructing the core scaffold.

-

Procedure:

-

To a solution of sodium ethoxide (21 wt% in ethanol, 1.1 equivalents) in absolute ethanol, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

-

Following the addition, add 1,3-dibromopropane (1.05 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude ethyl 1-cyanocyclobutane-1-carboxylate, which can often be used in the next step without further purification.[8]

-

Step 2: Reduction to this compound

-

Rationale: The selective reduction of the ester in the presence of a nitrile is required. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, for improved safety and handling on a larger scale, a mixed hydride system such as sodium borohydride in the presence of lithium chloride can be employed, which generates a more reactive "borohydride" species in situ that effectively reduces esters.

-

Procedure (using LiAlH₄):

-

Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flask equipped with a dropping funnel and reflux condenser under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude ethyl 1-cyanocyclobutane-1-carboxylate (1.0 equivalent) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation to yield pure this compound.

-

Key Synthetic Transformations and Applications

The true value of this compound lies in its bifunctionality, which allows for diverse and sequential chemical modifications.

Caption: Key synthetic pathways from the title building block.

A. Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile handle for introducing a variety of functionalities.

-

Oxidation: Controlled oxidation with reagents like pyridinium chlorochromate (PCC) yields the corresponding aldehyde, while stronger oxidizing agents like Jones reagent (CrO₃ in acetone/H₂SO₄) will produce the carboxylic acid.

-

Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. This activated intermediate is primed for Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, halides, cyanides, thiols), enabling the introduction of diverse functionalities.

-

Esterification/Etherification: Standard protocols can be used to form esters and ethers, which can be useful for pro-drug strategies or for modulating physicochemical properties like lipophilicity.

B. Reactions at the Nitrile Group

The nitrile group offers a complementary set of transformations.

-

Reduction to a Primary Amine: The nitrile can be reduced to a primary aminomethyl group using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This introduces a key basic center, crucial for many drug-receptor interactions.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides the corresponding carboxylic acid. This transformation is valuable for introducing an acidic pharmacophore or for subsequent amide coupling reactions.[10]

-

Hydrolysis to a Primary Amide: Partial hydrolysis under carefully controlled conditions (e.g., using certain acids or metal catalysts) can yield the primary amide, another important functional group in medicinal chemistry.

The orthogonality of these functional groups allows for a strategic, stepwise approach to building molecular complexity, making this scaffold a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

Case Study: Application in ACC Inhibitor Development

While direct applications of this compound in marketed drugs are not prevalent, the strategic use of the 1,1-disubstituted cyclobutane core is exemplified in recent drug discovery efforts. For instance, in the development of novel allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) for the treatment of nonalcoholic steatohepatitis (NASH), a cyclobutane fragment was utilized.[11] In this study, a dimethyl group in an initial lead compound was cyclized into a cyclobutane ring to fine-tune the orientation of a key hydrogen-bond-binding moiety. This modification, leading to compound A1 , resulted in potent ACC1 and ACC2 inhibitory activities.[11] This case highlights the causal link between the conformational constraint imposed by the cyclobutane ring and the resulting improvement in biological activity.

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is essential.

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Wash hands thoroughly after handling.[12]

-

Hazards: While a full toxicological profile is not available, compounds containing a nitrile group should be handled with care due to the potential for release of hydrogen cyanide under acidic conditions or upon combustion.[13] Standard precautions for organic chemicals should be followed.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[13][14]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13][14]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that empowers medicinal chemists to explore novel chemical space with precision and efficiency. Its rigid three-dimensional structure, combined with two versatile and orthogonal functional handles, provides a robust platform for the synthesis of conformationally constrained molecules with improved drug-like properties. As drug discovery continues to move beyond flat, aromatic systems, the demand for sp³-rich scaffolds like the cyclobutane core will undoubtedly increase. The synthetic accessibility and chemical versatility of this compound position it as a key resource for researchers aiming to tackle challenging biological targets and develop the innovative medicines of the future.

References

-

Van den Eynde, J. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

de Macédo, P. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Wang, Y. et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Cason, J. & Way, R. L. (1951). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, 31, 25. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. PubChem. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. PubChem. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. This compound CAS#: 956531-83-2 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C6H9NO) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS 30491-91-9: 1-Cyanocyclobutanecarboxylic acid [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Strategic Utilization of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Medicinal Chemistry

[1]

Executive Summary: The Geminal Effect

1-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS: 956531-83-2) is a specialized gem-disubstituted cyclobutane scaffold.[1] In modern drug discovery, it serves as a critical bioisostere for gem-dimethyl groups and quaternary carbons.[1] Its value lies in the Thorpe-Ingold effect (Gem-Dialkyl Effect) , where the cyclobutane ring enforces a specific bond angle (~88°) at the quaternary center, restricting the conformational space of attached pharmacophores.[1] This restriction often leads to increased receptor binding affinity and improved metabolic stability by blocking oxidative metabolism at the

This guide details the chemoselective synthesis, reactivity profile, and application of this scaffold, specifically addressing the challenge of reducing an ester in the presence of a reactive nitrile.

Synthetic Architecture

The synthesis of this compound hinges on the construction of the strained four-membered ring followed by a chemoselective reduction.[1] The most robust route utilizes ethyl cyanoacetate as the starting material.

The Pathway (Graphviz Visualization)

Figure 1: Synthetic route from ethyl cyanoacetate to the target scaffold via double alkylation and chemoselective reduction.[1][2][3][4][5]

Detailed Experimental Protocol

The following protocol prioritizes safety and reproducibility, specifically addressing the exothermicity of hydride reductions.

Phase 1: Cyclization (Formation of the Quaternary Center)

Objective: Synthesis of Ethyl 1-cyanocyclobutane-1-carboxylate.[1]

-

Reagents: Ethyl cyanoacetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Potassium Carbonate (2.5 eq, anhydrous), DMSO (Solvent).[1]

-

Setup: Flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer.

-

Procedure:

-

Dissolve ethyl cyanoacetate in DMSO (0.5 M concentration).

-

Add 1,3-dibromopropane.[1]

-

Add

in portions to control the exotherm (maintain temp < 50°C). Note: The reaction is driven by the formation of KBr salt. -

Stir vigorously at ambient temperature for 12–16 hours.

-

Quench: Pour mixture into ice-water. Extract with diethyl ether or MTBE.

-

Purification: Vacuum distillation is preferred over column chromatography for scale-up.[1]

-

Phase 2: Chemoselective Reduction

Objective: Reduce the ester to an alcohol without reducing the nitrile to an amine.

Critical Choice: Lithium Borohydride (

-

Reagents: Ethyl 1-cyanocyclobutane-1-carboxylate (1.0 eq),

(2.0 M in THF, 1.2 eq). -

Procedure:

-

Cool the ester solution in anhydrous THF to 0°C under

. -

Add

solution dropwise. Caution: Hydrogen gas evolution.[1] -

Allow to warm to room temperature and stir for 4 hours.

-

Monitoring: Monitor by TLC or GC-MS. The disappearance of the ester carbonyl stretch (~1735

) and retention of the nitrile stretch (~2240 -

Workup: Quench carefully with saturated

(aq). Extract with Ethyl Acetate. -

Yield: Typically 85–92%.

-

Chemoselectivity & Reactivity Profile

Understanding the reactivity limits of this molecule is vital for downstream derivatization.

Comparative Reduction Reagents

The choice of reducing agent dictates the final product identity.

| Reagent | Substrate Scope | Result on 1-cyano-ester | Suitability |

| Esters > Nitriles | Alcohol + Nitrile (Target) | Optimal | |

| Esters & Nitriles | Amino-Alcohol | Poor (Over-reduction) | |

| Ketones/Aldehydes | No Reaction (usually) | Too Weak | |

| DIBAL-H | Esters/Nitriles | Aldehyde (at -78°C) | Difficult Control |

Downstream Transformations (Graphviz Visualization)

Figure 2: Divergent synthetic utility. Path A leads to lactones; Path B yields amino-alcohol building blocks.[1]

Medicinal Chemistry Applications

Conformational Restriction in Kinase Inhibitors

In the development of JAK inhibitors (e.g., analogs of Baricitinib), the cyclobutane ring is often employed to orient the nitrile "warhead" or H-bond acceptor.

-

Mechanism: The 1,1-disubstitution forces the substituents into a puckered conformation.[1] This reduces the entropic penalty of binding to the target protein compared to a flexible acyclic chain.

Amino Acid Bioisosteres

The scaffold is a direct precursor to 1-aminomethyl-cyclobutane-1-carboxylic acid , a conformationally restricted analog of GABA (Gamma-aminobutyric acid).[1]

-

Synthesis: Hydrolysis of the nitrile to the acid, followed by Curtius rearrangement or simple reduction of the nitrile to the amine (depending on the desired homolog).

-

Benefit: These analogs often show improved blood-brain barrier (BBB) permeability due to increased lipophilicity (

) compared to the open-chain amino acid.[1]

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[1][3][7][8] Tetrahedron, 58(1), 1-26.[1]

-

Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2. The Journal of Organic Chemistry, 56(19), 5964-5965.[1] (Note: Validates borohydride selectivity methodology).

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextualizes small ring scaffolds in MedChem).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24869689, 1-(Hydroxymethyl)cyclobutanecarbonitrile.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. This compound - CAS:956531-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a key building block in medicinal chemistry. As the demand for novel molecular scaffolds in drug discovery continues to grow, a thorough understanding of the fundamental characteristics of such intermediates is paramount. This document delves into the structural attributes, predicted physicochemical parameters, and spectral data of this compound. Furthermore, it outlines a plausible synthetic route and discusses the compound's relevance in the broader context of drug development, offering valuable insights for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane moiety, once considered a niche structural element in drug design, has garnered increasing attention for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the inherent ring strain of the cyclobutane scaffold can lead to a more defined three-dimensional presentation of pharmacophoric elements, potentially enhancing binding affinity and selectivity for biological targets. The incorporation of cyclobutane rings has been a successful strategy in the development of several marketed drugs.[2]

This compound emerges as a particularly interesting building block due to its bifunctional nature. The presence of a hydroxyl group offers a handle for further derivatization through esterification, etherification, or oxidation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a diverse range of synthetic possibilities. This versatility makes it a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.[2]

This guide aims to provide a detailed exposition of the physicochemical properties of this compound, offering a foundational understanding for its effective utilization in synthetic and medicinal chemistry endeavors.

Molecular Structure and Chemical Identity

A clear understanding of the molecular structure is the cornerstone for interpreting its physicochemical behavior and reactivity.

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Cyclobutanone Cyanohydrin

The formation of a cyanohydrin from a ketone is a classic nucleophilic addition reaction. [3][4]

-

Reaction Setup: In a well-ventilated fume hood, a solution of cyclobutanone in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) is cooled in an ice bath.

-

Addition of Cyanide: A solution of a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added dropwise to the cooled ketone solution with stirring. A weak acid, such as acetic acid, can be used to generate HCN in situ. [5]The reaction is typically carried out under basic conditions to ensure the presence of the cyanide anion nucleophile. [3]3. Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully neutralized with a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude cyclobutanone cyanohydrin.

Self-Validating System: The successful formation of the cyanohydrin can be confirmed by the disappearance of the ketone starting material on TLC and the appearance of a new spot corresponding to the product. Further confirmation is obtained through spectroscopic analysis (NMR, IR) of the isolated product.

The target molecule, this compound, is in fact a cyanohydrin. The initial proposed synthesis pathway in the diagram incorrectly suggests a further reaction. The synthesis is complete after the cyanohydrin formation.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | 2.0 - 4.0 | Broad singlet | 1H | The chemical shift of the hydroxyl proton is variable and concentration-dependent. |

| -CH₂- (hydroxymethyl) | ~3.6 | Singlet | 2H | Protons on the carbon adjacent to the oxygen atom are deshielded. |

| -CH₂- (cyclobutane, adjacent to C-CN) | 1.8 - 2.2 | Multiplet | 4H | Protons on the cyclobutane ring adjacent to the quaternary carbon. |

| -CH₂- (cyclobutane, β to C-CN) | 1.6 - 1.9 | Multiplet | 2H | Protons on the cyclobutane ring further from the electron-withdrawing groups. |

Note: These are estimations and the actual spectrum may show more complex splitting patterns due to the rigid nature of the cyclobutane ring.

Predicted IR Spectrum

The infrared spectrum will reveal the presence of the key functional groups: the hydroxyl and the nitrile groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| O-H (alcohol) | 3500 - 3200 | Strong, Broad | Stretching |

| C-H (alkane) | 3000 - 2850 | Medium to Strong | Stretching |

| C≡N (nitrile) | 2260 - 2240 | Medium, Sharp | Stretching |

| C-O (alcohol) | 1260 - 1000 | Strong | Stretching |

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile functional group. The region below 1500 cm⁻¹ will contain the "fingerprint" region with complex vibrations characteristic of the entire molecule, including the C-C stretching and bending vibrations of the cyclobutane ring. [6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 112.07569 |

| [M+Na]⁺ | 134.05763 |

| [M-H]⁻ | 110.06113 |

Source: PubChemLite [7]

Safety and Handling

As a nitrile-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The presence of the hydroxyl group may affect its toxicological profile compared to simple alkyl nitriles.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, offering multiple points for synthetic elaboration. This technical guide has provided a comprehensive overview of its key physicochemical properties, drawing upon predictive models in the absence of extensive experimental data. The proposed synthetic route via cyanohydrin formation from cyclobutanone is a practical and well-precedented approach. The predicted spectral data offer a useful reference for the characterization of this compound. A thorough understanding of these fundamental properties is essential for chemists aiming to incorporate this promising scaffold into their drug discovery pipelines, facilitating the development of novel therapeutics with potentially enhanced pharmacological profiles.

References

-

MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H9NO). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved from [Link]

- Durig, J. R., & Little, T. S. (1990). Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. Journal of molecular structure, 224, 23-46.

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclobutanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]

-

ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

-

Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]

-

GitHub. (n.d.). Prediction of boiling points of alkanes. Retrieved from [Link]

- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

-

Organic Chemistry Portal. (n.d.). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Retrieved from [Link]

-

MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved from [Link]

- Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.

Sources

Methodological & Application

Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile from cyclobutanone

Application Note: Strategic Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

Executive Summary

The synthesis of This compound (CAS: 956531-83-2) represents a critical challenge in medicinal chemistry: the construction of a quaternary carbon center on a strained ring system. This scaffold acts as a rigid, bioisosteric linker often found in JAK inhibitors and other kinase-targeting therapeutics.

Standard nucleophilic substitution on cyclobutanes is hindered by ring strain and steric repulsion. Therefore, this Application Note details a modular, two-step protocol that avoids the use of highly toxic gaseous HCN or unstable spiro-epoxide intermediates.

The Strategy:

-

Reductive Cyanation: Conversion of cyclobutanone to cyclobutanecarbonitrile using the Van Leusen reaction (TosMIC).

- -Hydroxymethylation: Generation of the quaternary center via cryogenic enolate formation and trapping with monomeric formaldehyde.

Strategic Retrosynthesis & Pathway

The logical disconnection relies on the stability of the cyclobutane nitrile anion. Unlike acyclic nitriles, the cyclobutyl ring introduces strain that affects the hybridization of the

Figure 1: Retrosynthetic pathway highlighting the construction of the quaternary center.

Phase 1: Reductive Cyanation (The Van Leusen Protocol)

Direct nucleophilic attack of cyanide on cyclobutanone followed by dehydration is often low-yielding due to the reversibility of cyanohydrin formation. The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert the ketone directly to the nitrile in a single step, preserving the cyclobutane ring integrity.

Reagents & Materials

-

Cyclobutanone (1.0 equiv)

-

TosMIC (Tosylmethyl isocyanide) (1.1 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.2 equiv)

-

1,2-Dimethoxyethane (DME) (Anhydrous)

-

Ethanol (Absolute)

Step-by-Step Protocol

-

Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

-

Solvation: Charge the flask with TosMIC (1.1 equiv) and anhydrous DME (10 mL/g of ketone) . Cool the mixture to 0°C using an ice/salt bath.

-

Ketone Addition: Add Cyclobutanone (1.0 equiv) to the stirring solution.

-

Base Addition (Critical Step):

-

Note: The reaction is exothermic.

-

Dissolve t-BuOK (2.2 equiv) in a mixture of DME/Ethanol (1:1 ratio).

-

Add this solution dropwise to the main reaction vessel, maintaining the internal temperature below 10°C .

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Mechanism Insight: The base deprotonates TosMIC, which attacks the ketone.[1] The resulting intermediate undergoes 5-endo-dig cyclization to an oxazoline, followed by fragmentation to release the nitrile and tosylate.

-

-

Workup:

-

Quench with brine (saturated NaCl).

-

Extract with diethyl ether or MTBE (3x).

-

Wash combined organics with water (to remove EtOH/DME) and brine.

-

Dry over MgSO₄ and concentrate carefully (Cyclobutanecarbonitrile is volatile; bp ~195°C, but significant losses occur on high-vac if not monitored).

-

-

Purification: Distillation under reduced pressure (approx. 70–75°C at 20 mmHg) yields pure Cyclobutanecarbonitrile .

Phase 2: -Hydroxymethylation

This step installs the hydroxymethyl group. Because the cyclobutane ring strain increases the pKa of the

Reagents & Materials

-

Cyclobutanecarbonitrile (from Phase 1)

-

Diisopropylamine (1.1 equiv)

-

n-Butyllithium (n-BuLi, 2.5M in hexanes) (1.1 equiv)

-

Paraformaldehyde (Solid, depolymerized in situ)

-

THF (Anhydrous)

Experimental Setup: The "Crack and Bubble" Method

-

Flask A (Reaction): 3-neck RBF, N₂ atmosphere, -78°C bath.

-

Flask B (Formaldehyde Source): 2-neck RBF connected to Flask A via a wide-bore cannula or glass tubing.

Step-by-Step Protocol

-

LDA Generation:

-

In Flask A, add anhydrous THF and Diisopropylamine. Cool to -78°C (Dry ice/Acetone).

-

Add n-BuLi dropwise. Stir for 30 mins at -78°C to ensure full conversion to Lithium Diisopropylamide (LDA).

-

-

Enolization:

-

Add Cyclobutanecarbonitrile (diluted in minimal THF) dropwise to the LDA solution at -78°C.

-

Stir for 45–60 minutes. The solution typically turns pale yellow, indicating the formation of the

-cyano carbanion.

-

-

Formaldehyde Generation (Simultaneous):

-

Place solid Paraformaldehyde (excess, ~3-4 equiv) in Flask B.

-

Heat Flask B to ~140–160°C to depolymerize the solid.

-

Use a gentle stream of N₂ to carry the generated monomeric formaldehyde gas from Flask B into the headspace of Flask A (above the stirring enolate).

-

Precaution: Ensure the tubing does not clog. Do not submerge the tube into the reaction liquid to prevent suck-back; surface absorption is sufficient at this scale.

-

-

Quench:

-

After 30–45 minutes of gas addition, remove the cooling bath and immediately quench with saturated aqueous NH₄Cl .

-

Why: Prolonged warming without quench can lead to polymerization of the product or retro-aldol reactions.

-

-

Workup:

-

Extract with Ethyl Acetate (3x).

-

Wash with 1N HCl (to remove diisopropylamine residues) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 60:40).

Analytical Profile & QC

| Parameter | Specification | Method |

| Appearance | Colorless oil | Visual |

| Proton NMR | ||

| Carbon NMR | ||

| GC-MS | m/z = 111.1 [M]+ (often weak), 80 [M-CH | EI Source |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting the critical hydroxymethylation step.

Key Process Parameters (KPPs):

-

Temperature Control: In Step 1, exceeding 10°C during base addition promotes polymerization of TosMIC. In Step 2, warming the enolate above -50°C before adding HCHO results in self-condensation.

-

Moisture Sensitivity: The

-cyano anion is highly basic. Any moisture in the THF or Paraformaldehyde will protonate the intermediate, returning the starting material.

References

-

Oldenziel, O. H., & Van Leusen, A. M. (1973). "Chemistry of sulfonylmethyl isocyanides. 3. Reaction with ketones.[4][5] Synthesis of nitriles." Tetrahedron Letters, 14(16), 1357-1360. Link

-

Oldenziel, O. H., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[4] Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114-3118. Link

-

Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. Link

-

Cowling, S. J., & Goodby, J. W. (2006). "Synthesis of 1-substituted cyclobutanecarbonitriles." Chemical Communications, (39), 4107-4109.

-alkylation logic). Link

Sources

The Strategic Deployment of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Modern Medicinal Chemistry

Introduction: Beyond "Flatland" – The Growing Impetus for Three-Dimensional Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. For decades, drug discovery was largely dominated by aromatic and heteroaromatic ring systems, often leading to molecules with high planarity. However, the contemporary consensus among drug development professionals is the need to "escape from flatland" by incorporating three-dimensional (3D) scaffolds.[1] Saturated carbocycles, particularly strained ring systems like cyclobutanes, have emerged as powerful tools in this regard.[1] The unique puckered conformation of the cyclobutane ring offers a rigid scaffold that can improve pharmacological properties such as metabolic stability, binding efficiency, and selectivity, while also serving as a bioisostere for larger or more flexible groups.[1][2]

This guide focuses on a particularly valuable, yet underexplored, building block: 1-(hydroxymethyl)cyclobutane-1-carbonitrile . This bifunctional molecule serves as a versatile starting material for the synthesis of more complex cyclobutane-containing compounds, offering medicinal chemists a strategic entry point into this important class of scaffolds. We will provide a detailed exploration of its synthesis, key transformations, and its application in the design of next-generation therapeutics, with a particular focus on the development of Janus Kinase (JAK) inhibitors.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug design is rooted in its distinct structural and chemical attributes. The presence of both a primary alcohol and a nitrile group on a quaternary carbon within a strained ring system provides a unique combination of reactivity and conformational rigidity.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₆H₉NO | ChemScene |

| Molecular Weight | 111.14 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | ChemScene |

| Calculated logP | 0.52848 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Table 1: Physicochemical properties of 3-(Hydroxymethyl)cyclobutane-1-carbonitrile (a positional isomer, data for the 1,1-disubstituted isomer is limited, but expected to be similar).[3]

The strategic advantages of incorporating this scaffold include:

-

Conformational Restriction: The rigid cyclobutane core limits the conformational flexibility of appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for the target protein.[1][2]

-

Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems.[1]

-

Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial orientation of functional groups, enabling optimal interactions with the target's binding site.

-

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, potentially improving pharmacokinetic properties without compromising biological activity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic addition of cyanide to cyclobutanone, followed by the addition of formaldehyde.

Protocol 1: Synthesis from Cyclobutanone

This two-step, one-pot procedure provides a practical route to the target compound.

Step 1: Cyanohydrin Formation

-

Reaction: Cyclobutanone reacts with a cyanide source, such as sodium cyanide, in the presence of an acid to form 1-hydroxycyclobutane-1-carbonitrile.

Step 2: Hydroxymethylation

-

Reaction: The intermediate cyanohydrin is then reacted in situ with formaldehyde to introduce the hydroxymethyl group at the quaternary carbon.

Detailed Procedure:

-

To a stirred solution of cyclobutanone (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water at 0 °C, add a solution of sodium cyanide (1.1 eq) in water dropwise.

-

Slowly add a solution of sodium bisulfite (1.1 eq) in water to the reaction mixture, maintaining the temperature below 5 °C.

-

After stirring for 1-2 hours at 0 °C, add an aqueous solution of formaldehyde (37%, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic pathway to this compound.

Key Transformations and Derivative Synthesis

The bifunctional nature of this compound allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse cyclobutane-containing building blocks.

Protocol 2: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

The primary alcohol can be selectively oxidized to the corresponding carboxylic acid, providing a key intermediate for amide bond formation.

Reagents and Conditions:

-

Common oxidizing agents for this transformation include Jones reagent (CrO₃ in sulfuric acid), potassium permanganate, or milder conditions using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite.

Detailed Procedure (TEMPO-mediated oxidation):

-

Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.

-

Add TEMPO (0.1 eq) and potassium bromide (0.1 eq) to the solution.

-

Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.2 eq) dropwise, maintaining the pH between 8.5 and 9.5 by the concurrent addition of a dilute HCl solution.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture to pH 2-3 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-cyanocyclobutane-1-carboxylic acid.

Protocol 3: Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, a crucial functional group for many biological targets.

Reagents and Conditions:

-

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) are effective for this transformation.[4][5] Catalytic hydrogenation over Raney Nickel or Palladium on carbon is also a viable method.[5]

Detailed Procedure (LiAlH₄ Reduction):

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (1-aminocyclobutyl)methanol.

-

Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Caption: Key functional group transformations of the scaffold.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of cyclobutane scaffolds is in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and certain cancers.[1][2][6][7][8] The JAK family of enzymes plays a critical role in cytokine signaling pathways that regulate inflammation and immunity.[1]

The selective JAK1 inhibitor, PF-04965842, which has been in clinical trials for atopic dermatitis, features a cis-1,3-cyclobutane diamine linker.[1] The puckered conformation of the cyclobutane ring is crucial for positioning a sulfonamide group for key hydrogen bonding interactions within the JAK1 active site, leading to both high potency and selectivity.[1]

The derivatives of this compound, such as (1-aminocyclobutyl)methanol and 1-aminocyclobutane-1-carboxylic acid, are valuable precursors for synthesizing analogs of such JAK inhibitors.

Conceptual Synthetic Workflow towards a JAK Inhibitor Core

The following workflow illustrates how derivatives of this compound can be utilized to construct a core structure relevant to JAK inhibitors.

Caption: Conceptual workflow for JAK inhibitor synthesis.

This conceptual pathway highlights the strategic importance of this compound as a starting point for generating complex and biologically active molecules. The ability to readily access and functionalize this scaffold empowers medicinal chemists to explore the chemical space around the cyclobutane core, optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and bifunctional nature provide a robust platform for the synthesis of novel therapeutics. The successful application of cyclobutane moieties in clinical candidates, such as JAK inhibitors, underscores the potential of this scaffold to address challenges in drug design, including the need for improved selectivity and metabolic stability. As the demand for novel, non-planar molecules continues to grow, the strategic use of well-designed building blocks like this compound will be paramount in the discovery of the next generation of medicines.

References

- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.

-

Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). - ResearchGate. Available at: [Link]

- EP0247472B1 - Process for the preparation of carboxylic acid derivatives - Google Patents.

-

12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents.

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

- CN111138252A - Synthetic method of cyclobutanone - Google Patents.

-

van der anker, G. A. M. T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 58-75. Available at: [Link]

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents.

-

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem. Available at: [Link]